molecular formula C25H17N3O4 B2511222 3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866344-61-8

3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2511222
CAS No.: 866344-61-8
M. Wt: 423.428
InChI Key: GQGGGJAHZRPFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazoloquinoline family, characterized by a fused heterocyclic core incorporating pyrazole, quinoline, and dioxolane moieties. Its synthesis likely follows pathways similar to related pyrazolo[4,3-c]quinolines, involving cyclization and substitution reactions starting from intermediates such as benzo[d][1,3]dioxol-5-ol (). Derivatives of this scaffold have shown cytotoxic activity against cancer cell lines, suggesting therapeutic relevance ().

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-8-benzyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O4/c1-2-4-15(5-3-1)11-28-12-18-24(16-6-7-20-21(8-16)30-13-29-20)26-27-25(18)17-9-22-23(10-19(17)28)32-14-31-22/h1-10,12H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGGGJAHZRPFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4C3=CN(C5=CC6=C(C=C54)OCO6)CC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological activity, particularly focusing on its anticancer, antibacterial, and antifungal properties.

Chemical Structure

The compound features a complex structure characterized by multiple fused rings and functional groups that contribute to its biological activities. The presence of the benzo[d][1,3]dioxole moiety is significant in enhancing the pharmacological profile of the compound.

Anticancer Activity

Recent studies have shown promising results regarding the anticancer properties of related compounds in the same chemical class. For instance:

  • Case Study : A study on bis-benzo[d][1,3]dioxol-5-yl derivatives reported significant antitumor activity. The compound exhibited IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer), compared to doxorubicin's IC50 values of 7.46 µM, 8.29 µM, and 4.56 µM respectively . These results indicate that compounds with similar structures may also exhibit potent anticancer effects.
  • Mechanism of Action : The anticancer mechanisms were explored through various assays including EGFR inhibition and apoptosis assessment via annexin V-FITC staining. The studies indicated that these compounds could induce cell cycle arrest and modulate mitochondrial apoptosis pathways by affecting proteins such as Bax and Bcl-2.

Antibacterial Activity

The antibacterial potential of compounds with similar dioxole structures has been well-documented:

  • Research Findings : A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The findings indicated high antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 80 nM to 110 nM against Staphylococcus aureus and Sarcina species .
  • Table of Antibacterial Activity :
CompoundBacteria TestedMIC (nM)
Compound AStaphylococcus aureus80
Compound BSarcina90
Compound CE. coli150

Antifungal Activity

Similar compounds have also shown antifungal properties:

  • Activity Report : Compounds were tested against Candida albicans and other fungal strains, demonstrating significant antifungal activity alongside their antibacterial properties .

Scientific Research Applications

Overview

The compound 3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its applications in various fields, particularly focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties.

Case Studies:

  • Study on Antibacterial Activity :
    • A series of pyrazole derivatives were synthesized and tested against various bacterial strains. Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive and Gram-negative bacteria, particularly Pseudomonas aeruginosa and Staphylococcus aureus .
    • The presence of the benzo[d][1,3]dioxole group was found to enhance the antibacterial efficacy by increasing lipophilicity and membrane permeability.
  • Fungal Inhibition :
    • Some derivatives demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Anticancer Potential

The compound has also been evaluated for its anticancer properties.

Research Findings:

  • Inhibition of Cancer Cell Proliferation :
    • Studies have shown that compounds structurally related to this compound can inhibit the proliferation of various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells .
    • Mechanistic studies indicated that these compounds induce apoptosis through the activation of caspase pathways.
  • Synergistic Effects with Chemotherapeutics :
    • When combined with traditional chemotherapeutic agents, certain derivatives exhibited synergistic effects, enhancing the overall efficacy against resistant cancer cell lines .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies.

Observations:

  • Inhibition of Pro-inflammatory Cytokines :
    • Compounds derived from the same scaffold were shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
    • These effects suggest possible applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
  • Animal Model Studies :
    • In vivo studies demonstrated that administration of these compounds resulted in reduced inflammation markers in models of acute and chronic inflammation .

Summary Table of Applications

ApplicationActivity TypeNotable Findings
AntimicrobialBacterial & Fungal InhibitionEffective against Pseudomonas aeruginosa and Candida albicans
AnticancerCell Proliferation InhibitionInduces apoptosis in MCF-7 and A549 cells
Anti-inflammatoryCytokine InhibitionReduces TNF-alpha and IL-6 levels

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The benzyl group at position 5 is critical for modulating lipophilicity and binding interactions. Fluorinated () or chlorinated () benzyl groups may enhance blood-brain barrier penetration, relevant for neurological targets.
  • Methylenedioxyphenyl Group : The benzo[d][1,3]dioxol-5-yl moiety in the target compound and ’s derivative is associated with improved binding affinity to proteins like α-synuclein ().
  • Synthetic Flexibility : Substituents at positions 3 and 8 can be tailored via alkylation or arylations, as demonstrated in multicomponent reactions ().

Functional Analogues with Benzo[d][1,3]dioxol-5-yl Moieties

Compounds featuring the benzo[d][1,3]dioxol-5-yl group but divergent core structures include:

Compound Name Core Structure Molecular Weight Activity Profile Source Evidence
6-(4′-(6-[18F]Fluoropyridin-3-yl)-[2,2′-bithiazol]-4-yl)-[1,3]dioxolo[4,5-b]pyridine Bithiazole-dioxolopyridine 396.40 High α-synuclein binding (Kd = 0.10 nM)
5-(Benzo[d][1,3]dioxol-5-yl)-2-(sec-butylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione Pyrimidoquinoline-dione 452.49 Anticonvulsant potential (synthesis described)
6,7-Dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one Chromenone 204.18 Cytotoxic activity against breast cancer cells

Key Observations :

  • α-Synuclein Targeting : The methylenedioxy group enhances selectivity for α-synuclein aggregates, as seen in ’s radiotracers (Kd < 1 nM).
  • Cytotoxicity: Chromenone derivatives () exhibit IC₅₀ values in the micromolar range against MCF-7 and MDA-MB-231 cells, suggesting the target compound may share similar anticancer mechanisms.

Research Findings and Data Tables

Table 1: Binding Affinities of Selected Analogues

Compound Target Protein Binding Affinity (Kd) Selectivity Over Competing Targets Source Evidence
4-(Benzo[d][1,3]dioxol-5-yl)-4′-(3-[18F]fluoro-4-methoxyphenyl)-2,2′-bithiazole ([18F]d2) α-Synuclein 1.22 nM >200-fold vs. Aβ and tau
6-(4′-(6-[18F]Fluoropyridin-3-yl)-[2,2′-bithiazol]-4-yl)-[1,3]dioxolo[4,5-b]pyridine ([18F]d8) α-Synuclein 0.10 nM >200-fold vs. Aβ and tau

Table 2: Cytotoxic Activities of Chromenone Derivatives

Compound Cell Line IC₅₀ (μM) Source Evidence
6,7-Dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one MCF-7 (Breast Cancer) 18.2
3-(Benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (Target) MDA-MB-231 (Breast Cancer) Pending [Hypothesized]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.